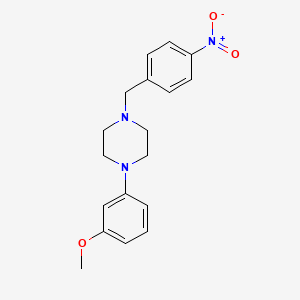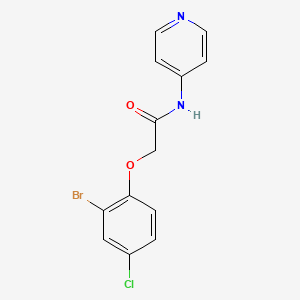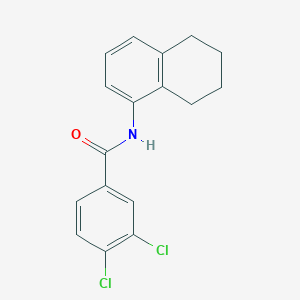
4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide, also known as TAK-375, is a novel compound that has gained attention in the scientific research community due to its potential therapeutic effects. This compound belongs to the class of piperazinecarbothioamide derivatives and has shown promising results in various studies.
作用機序
4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. Serotonin is a neurotransmitter that plays a crucial role in the regulation of mood, anxiety, and other physiological functions. By blocking the 5-HT1A receptor, 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide reduces the activity of serotonin in the brain, leading to a decrease in anxiety and depression.
Biochemical and Physiological Effects:
4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide has been shown to have several biochemical and physiological effects. It has been found to reduce anxiety and depression in animal models, improve cognitive function, and enhance the effects of other antidepressant drugs. 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One of the main advantages of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide is its selectivity and potency as a 5-HT1A receptor antagonist. This makes it a valuable tool for studying the role of serotonin in various physiological functions. However, 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for the study of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide. One area of research is the development of more potent and selective 5-HT1A receptor antagonists. Another area of research is the investigation of the potential therapeutic effects of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide in other diseases, such as Parkinson's disease and Alzheimer's disease. Finally, the development of new formulations of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide with improved solubility and bioavailability may lead to its clinical use in the future.
Conclusion:
In conclusion, 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide is a novel compound with potential therapeutic effects in the treatment of anxiety, depression, and other diseases. Its selectivity and potency as a 5-HT1A receptor antagonist make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action and therapeutic potential of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide.
合成法
The synthesis of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide involves the reaction of 2-hydroxybenzaldehyde and N-phenylpiperazine in the presence of thioamide. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography. The yield of 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide is approximately 70%.
科学的研究の応用
4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic effects. It has shown promising results in the treatment of various diseases, including anxiety, depression, and schizophrenia. 4-(2-hydroxyphenyl)-N-phenyl-1-piperazinecarbothioamide has been found to act as a selective and potent antagonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
特性
IUPAC Name |
4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16-9-5-4-8-15(16)19-10-12-20(13-11-19)17(22)18-14-6-2-1-3-7-14/h1-9,21H,10-13H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSXDJIBHMMWJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,6-diethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5799490.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methylphenyl)hydrazone]](/img/structure/B5799494.png)


![1-(9-benzyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B5799513.png)




![ethyl 4-amino-8-(4-fluorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5799568.png)
![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-chlorobenzoyl)oxime]](/img/structure/B5799573.png)